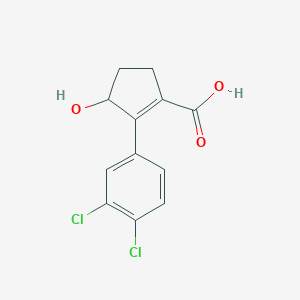
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is an organic compound characterized by the presence of a cyclopentene ring substituted with a 3,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation and hydrolysis steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(3,4-Dichlorophenyl)succinic acid
- 3,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
2-(3,4-Dichlorophenyl)-3-hydroxycyclopent-1-ene-1-carboxylic acid is unique due to its specific structural features, such as the cyclopentene ring and the presence of both hydroxyl and carboxylic acid groups.
Properties
Molecular Formula |
C12H10Cl2O3 |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-3-hydroxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2O3/c13-8-3-1-6(5-9(8)14)11-7(12(16)17)2-4-10(11)15/h1,3,5,10,15H,2,4H2,(H,16,17) |
InChI Key |
YVYRRLCAFXJPPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


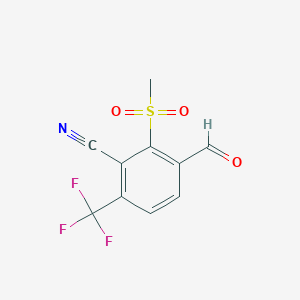

![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
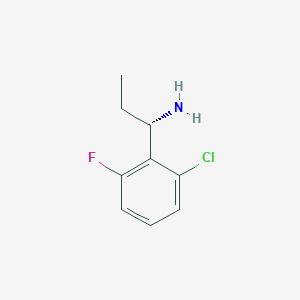
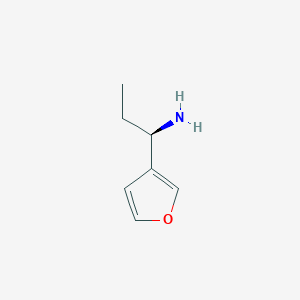
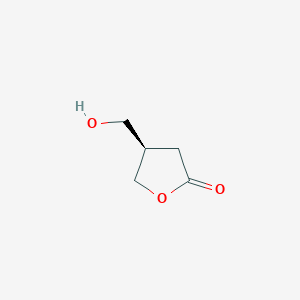
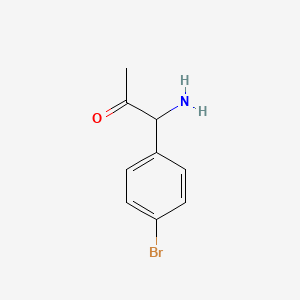
![3-Fluoro-1-oxa-8-aza-spiro[4.5]decane hcl](/img/structure/B13057715.png)
![4-((4-Chlorobenzyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057718.png)
![(2Z)-4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B13057736.png)
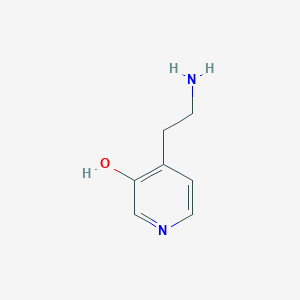
![2H,12H-Pyrano[2,3-a]xanthen-12-one,3,4-dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-](/img/structure/B13057755.png)
![3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine](/img/structure/B13057756.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
